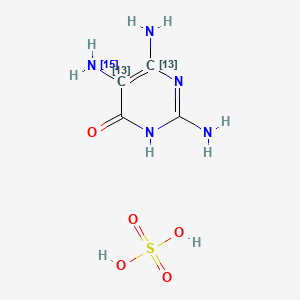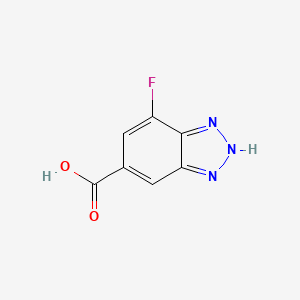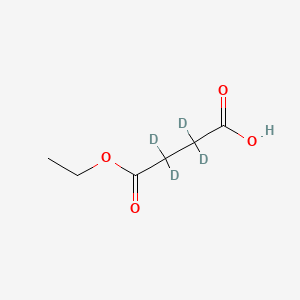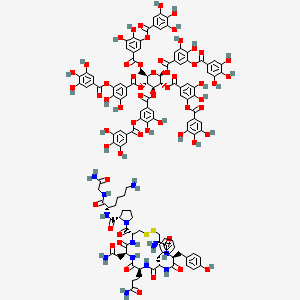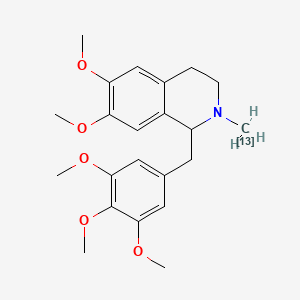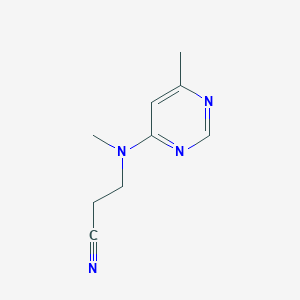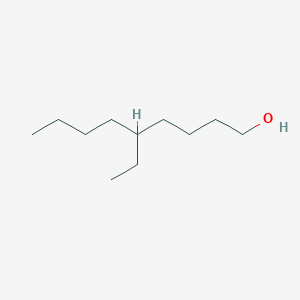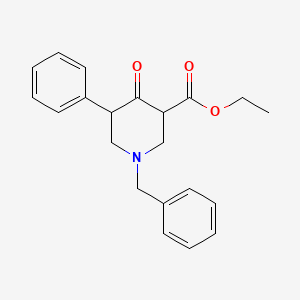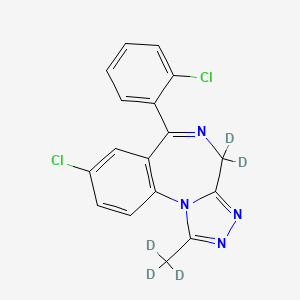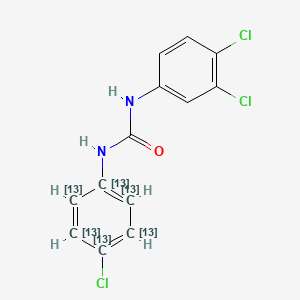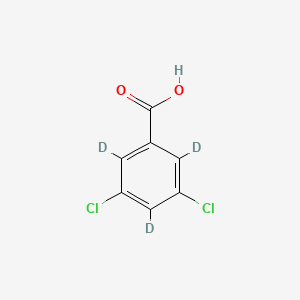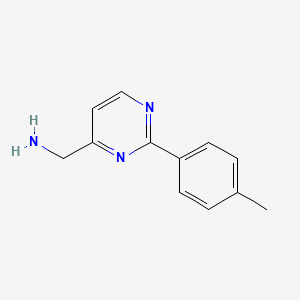
(2-(p-Tolyl)pyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(p-Tolyl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound features a pyrimidine ring substituted with a p-tolyl group at position 2 and a methanamine group at position 4. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Tolyl)pyrimidin-4-yl)methanamine typically involves the reaction of p-tolyl-substituted pyrimidine derivatives with appropriate amine reagents. One common method involves the condensation of p-tolyl-substituted pyrimidine with formaldehyde and ammonia or a primary amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-(p-Tolyl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
(2-(p-Tolyl)pyrimidin-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of (2-(p-Tolyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
- (2-(p-Tolyl)pyrimidin-4-yl)amine
- (2-(p-Tolyl)pyrimidin-4-yl)ethanamine
- (2-(p-Tolyl)pyrimidin-4-yl)propanamine
Uniqueness
(2-(p-Tolyl)pyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity. These differences make it a valuable compound for various research applications, offering unique advantages over other pyrimidine derivatives.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
[2-(4-methylphenyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)12-14-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3 |
InChIキー |
DVZXZYVSGZVSNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


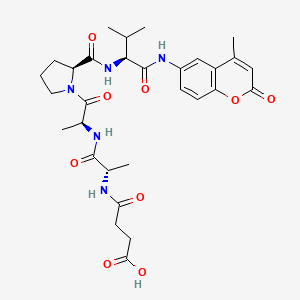
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
